molecular formula C17H18ClIO2 B14200997 2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene CAS No. 918645-15-5

2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene

Cat. No.: B14200997
CAS No.: 918645-15-5
M. Wt: 416.7 g/mol
InChI Key: HEKFHIHEFRBRQV-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a chloro group, an iodoethyl group, and a methoxyphenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzene, 2-iodoethanol, and 4-methoxyphenol.

    Formation of Intermediates: The initial step involves the formation of intermediates through reactions such as halogenation, etherification, and substitution.

    Final Coupling: The final step involves the coupling of the intermediates to form the desired compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated systems and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium iodide, potassium tert-butoxide, and various organometallic reagents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to its biological activity, including its potential as a pharmaceutical intermediate.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes.

    Chemical Interactions: Its unique chemical structure allows it to participate in specific chemical interactions that contribute to its overall effects.

Comparison with Similar Compounds

2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene can be compared with other similar compounds, such as:

    2-Chloro-1-(2-bromoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene: Similar in structure but with a bromo group instead of an iodo group.

    2-Chloro-1-(2-iodoethyl)-4-[2-(4-hydroxyphenyl)ethoxy]benzene: Similar in structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

918645-15-5

Molecular Formula

C17H18ClIO2

Molecular Weight

416.7 g/mol

IUPAC Name

2-chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene

InChI

InChI=1S/C17H18ClIO2/c1-20-15-5-2-13(3-6-15)9-11-21-16-7-4-14(8-10-19)17(18)12-16/h2-7,12H,8-11H2,1H3

InChI Key

HEKFHIHEFRBRQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCOC2=CC(=C(C=C2)CCI)Cl

Origin of Product

United States

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